(4-fluorophenyl) N-benzoylcarbamate
Description
(4-Fluorophenyl) N-benzoylcarbamate is a carbamate derivative featuring a benzoyl group linked to a 4-fluorophenyl moiety via a carbamate bridge. The 4-fluorophenyl group introduces electronegativity and steric effects, which influence its reactivity, molecular geometry, and biological interactions. Crystallographic studies confirm its nonplanar structure, attributed to steric repulsion between the 4-fluorophenyl group and adjacent substituents, as observed in related metalloporphyrins .
Properties
IUPAC Name |
(4-fluorophenyl) N-benzoylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-6-8-12(9-7-11)19-14(18)16-13(17)10-4-2-1-3-5-10/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVWIXNCQVXDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl) N-benzoylcarbamate typically involves the reaction of 4-fluoroaniline with benzoyl chloride in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of (4-fluorophenyl) N-benzoylcarbamate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl) N-benzoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(4-fluorophenyl) N-benzoylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-fluorophenyl) N-benzoylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Carbamates
Phenyl N-(4-Chlorophenyl)carbamate (CAS: 50882-28-5)
- Structural Differences : Replacement of fluorine with chlorine increases atomic size and polarizability. The C–Cl bond (1.74 Å) is longer than C–F (1.35 Å), leading to greater steric bulk.
- Synthesis : Similar to the fluorinated analog, synthesized via nucleophilic displacement of 4-chlorophenylamine with benzyl chloroformate .
- Biological Activity: Chlorophenyl analogs exhibit comparable inhibitory potency in monoacylglycerol lipase (MGL) assays (IC₅₀ ~4–7 μM), suggesting halogen size minimally impacts activity in some contexts .
Phenyl N-(4-Bromophenyl)carbamate
Electron-Deficient Aryl Carbamates
(4-Nitrophenyl) N-[4-(4-Bromophenyl)sulfonylphenyl]carbamate (CAS: 14193-09-0)
- Electronic Properties: The nitro group (–NO₂) is strongly electron-withdrawing, enhancing electrophilicity at the carbamate carbonyl. This contrasts with the moderate electron-withdrawing effect of fluorine.
- Spectral Data : IR spectra show a distinct nitro stretching peak at ~1520 cm⁻¹, absent in fluorinated analogs .
Functional Comparisons
Key Research Findings
- Steric Effects: Fluorophenyl groups induce nonplanar geometries in porphyrins and carbamates, affecting packing in solid-state structures .
- Metabolic Stability : Fluorine’s electronegativity enhances metabolic stability compared to chlorine in hepatic microsomal assays .
- Spectroscopic Signatures : Fluorine causes characteristic ¹⁹F NMR shifts (~-115 ppm) and deshielding in ¹H NMR for adjacent protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
